Cas no 2229558-08-9 (2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol)
2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol
- 2229558-08-9
- EN300-1754503
- 2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol
-
- Inchi: 1S/C14H17NO/c1-4-14(7-8-14)12-5-6-13(16)11(9-12)10-15(2)3/h1,5-6,9,16H,7-8,10H2,2-3H3
- InChI Key: FJGOZIBUVSGNRD-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1CN(C)C)C1(C#C)CC1
Computed Properties
- Exact Mass: 215.131014166g/mol
- Monoisotopic Mass: 215.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 23.5Ų
2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754503-0.05g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1754503-0.1g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1754503-0.25g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1754503-0.5g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1754503-1.0g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1754503-2.5g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1754503-5.0g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1754503-10.0g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1754503-1g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1754503-5g |
2-[(dimethylamino)methyl]-4-(1-ethynylcyclopropyl)phenol |
2229558-08-9 | 5g |
$4309.0 | 2023-09-20 |
2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol
Comprehensive Overview of 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol (CAS No. 2229558-08-9)
2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol (CAS No. 2229558-08-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The compound combines a phenolic core with a dimethylamino methyl group and an ethynylcyclopropyl moiety, making it a versatile candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold for targeting neurological and metabolic pathways.
One of the key reasons for the growing interest in 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol is its structural resemblance to compounds used in central nervous system (CNS) therapeutics. The dimethylamino group is a common pharmacophore in many CNS-active drugs, while the ethynylcyclopropyl fragment introduces steric and electronic properties that can enhance binding affinity. This combination makes the compound a promising subject for studies on neuroprotection and cognitive enhancement, topics currently trending in biomedical research.
In addition to its pharmaceutical potential, 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol has also been explored in material science. The ethynylcyclopropyl group can participate in click chemistry reactions, enabling the synthesis of advanced polymers and coatings. This aligns with the increasing demand for smart materials in industries such as electronics and nanotechnology. Researchers are investigating its role in creating self-healing and conductive polymers, which are highly sought after in modern technology.
The synthesis of 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol involves multi-step organic reactions, including Sonogashira coupling and Mannich reactions. These methods are well-documented in the literature, but optimizing yield and purity remains a challenge. Recent advancements in green chemistry have prompted researchers to explore eco-friendly synthetic routes, reducing the use of hazardous reagents. This aligns with the global push for sustainable chemistry, a topic frequently searched by professionals and students alike.
Another area of interest is the compound's potential role in enzyme inhibition. Preliminary studies suggest that 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol may interact with specific kinases or G-protein-coupled receptors (GPCRs). Such interactions could pave the way for novel therapeutics targeting inflammatory diseases or metabolic disorders. Given the rising prevalence of these conditions, this research direction is highly relevant to current medical needs.
From an analytical perspective, characterizing 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol requires advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help elucidate its molecular conformation and stability, which are critical for further development. The compound's logP and solubility profiles are also under investigation, as they influence its bioavailability and formulation potential.
In conclusion, 2-(dimethylamino)methyl-4-(1-ethynylcyclopropyl)phenol (CAS No. 2229558-08-9) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and chemical biology. Its unique structure and functional groups make it a valuable subject for ongoing research, particularly in areas like neurotherapeutics and sustainable chemistry. As scientific inquiry continues to evolve, this compound is likely to remain at the forefront of innovation.
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